A-1070722 is an inhibitor of glycogen synthase kinase 3β (GSK3β; IC50 = <100 nM). Potent glycogen synthase kinase-3 (GSK-3) inhibitor (Ki = 0.6 nM for GSK-3α and GSK-3β). Displays high selectivity (> 50-fold) for GSK-3 over a panel of other kinases tested, including CDK family members. Decreases phosphorylation of microtubule-associated protein Tau in vitro; protects rat primary cortical neurons against β amyloid and glutamate challenge. Brain penetrant.
Compound Description: AMG 458 is a potent, selective, and orally bioavailable c-Met inhibitor. It was developed by modifying a series of pyrazolones with N-1 bearing a pendent hydroxyalkyl side chain to improve selectivity for c-Met over VEGFR2 and mitigate the generation of active, nonselective metabolites. [] Oral administration of AMG 458 significantly inhibited tumor growth in the NIH3T3/TPR-Met and U-87 MG xenograft models without causing adverse effects on body weight. []
Relevance: AMG 458 shares the 7-methoxyquinolin-4-yl moiety with 1-(7-methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea, indicating a structural relationship and potential commonalities in their pharmacological targets or activity.
Compound Description: This compound features a C-F···π interaction where the lone pair of a fluorine atom interacts with the π-system of a pyridinyl ring. [] This interaction contributes to the stability of molecular pairs within the crystal structure, with dispersion forces playing a dominant role. []
Relevance: This compound and 1-(7-methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea both incorporate a 6-(trifluoromethyl)pyridin-2-yl group. While their overall structures differ, this shared moiety suggests a potential connection in their chemical reactivity or biological activity.
Compound Description: PSNCBAM-1 is a diarylurea derivative that acts as a negative allosteric modulator of the cannabinoid CB1 receptor. [] Modifications to its structure, particularly alkyl substitutions at the 2-aminopyridine moiety and electron-deficient aromatic groups at the 4-chlorophenyl position, have been shown to influence its activity at the CB1 receptor. []
Relevance: PSNCBAM-1 belongs to the diarylurea class of compounds, similarly to 1-(7-methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea. This shared structural feature suggests that these compounds may exhibit similar binding modes or interactions with specific protein targets, although their specific pharmacological profiles may differ.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2-(2,5-Dimethoxy-4-nitro-phenyl)ethanamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.
2,5-dimethoxy-4-(n)-propylthiophenethylamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.
2,5-dimethyl-2,5-dihydroperoxy hexane, not more than 82% with water appears as white wet solid. May float or sink in water. This solid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a water slurry. Dimethylhexane dihydroperoxide, with 18% or more water appears as white wet solid. May float or sink in water. This solid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a water slurry.
25C-NBOMe is discontinued (DEA controlled substance).
It is a psychedelic drug and derivative of the psychedelic phenethylamine 2C-C. 25C-NBOMe appeared on online vendor sites in 2010 but was not reported in the literature until 2011. It acts as a potent agonist for the 5HT2A receptor,[2] and has been studied in its 11C radiolabelled form as a potential ligand for mapping the distribution of 5-HT2A receptors in the brain, using positron emission tomography (PET)
(25S)-Delta(7)-dafachronic acid is a Delta(7)-dafachronic acid that has S configuration at position 25 (the carbon attached to the carboxy group). It has a role as a Caenorhabditis elegans metabolite. It is a conjugate acid of a (25S)-Delta(7)-dafachronate.
2,5-dimethyl Celecoxib is a derivative of celecoxib that does not inhibit COX-2 (IC50 = >100 µM). It does inhibit microsomal prostaglandin E synthase-1 (mPGES-1) in HeLa cells (IC50 = 15.6 µM) and reduces prostaglandin E2 (PGE2;) production in HeLa, A549, and HCA-7 cells (IC50s = 0.64, 0.83, and 3.08 µM, respectively). It inhibits proliferation of drug-sensitive RPMI8226 and multidrug-resistant 8226/Dox40 multiple myeloma cells, as well as increases the rate of apoptosis when used at concentrations of 20 and 30 µM. 2,5-dimethyl Celecoxib reduces the expression of survivin, cyclin A, cyclin B, MEK1, and MEK2 in 8226/Dox40 cells. The antiproliferative effect of 2,5-dimethyl celecoxib is independent of mPGES-1 inhibition. 2,5-dimethyl Celecoxib is a derivative of celecoxib that does not inhibit COX-2. It does inhibit microsomal prostaglandin E synthase-1 (mPGES-1) and reduces prostaglandin E2 (PGE2) production in HeLa, A549, and HCA-7 cells. It inhibits proliferation of drug-sensitive RPMI8226 and multidrug-resistant 8226/Dox40 multiple myeloma cells, as well as increases the rate of apoptosis when used at concentrations of 20 and 30 µM. 2,5-dimethyl Celecoxib reduces the expression of survivin, cyclin A, cyclin B, MEK1, and MEK2 in 8226/Dox40 cells. The antiproliferative effect of 2,5-dimethyl celecoxib is independent of mPGES-1 inhibition.